molecular formula C9H13NO3 B257345 2-(Dimethylamino)ethyl 2-furoate

2-(Dimethylamino)ethyl 2-furoate

Cat. No. B257345
M. Wt: 183.2 g/mol
InChI Key: OVRDRDFVGLJLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 2-furoate, also known as DMF, is a chemical compound that belongs to the class of furoic acid esters. DMF has been widely used in scientific research due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-furoate is not fully understood. However, it has been suggested that 2-(Dimethylamino)ethyl 2-furoate exerts its biological activities by modulating various signaling pathways. 2-(Dimethylamino)ethyl 2-furoate has been reported to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. 2-(Dimethylamino)ethyl 2-furoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant response.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl 2-furoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 2-(Dimethylamino)ethyl 2-furoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells exposed to oxidative stress. In addition, 2-(Dimethylamino)ethyl 2-furoate has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)ethyl 2-furoate has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities have been well characterized. 2-(Dimethylamino)ethyl 2-furoate is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(Dimethylamino)ethyl 2-furoate has some limitations for lab experiments. It is toxic at high concentrations and can cause skin and eye irritation. 2-(Dimethylamino)ethyl 2-furoate is also hygroscopic and can absorb water from the atmosphere, which can affect its purity and stability.

Future Directions

There are several future directions for the research on 2-(Dimethylamino)ethyl 2-furoate. One direction is to investigate the molecular targets of 2-(Dimethylamino)ethyl 2-furoate and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 2-(Dimethylamino)ethyl 2-furoate in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In addition, the development of novel 2-(Dimethylamino)ethyl 2-furoate derivatives with improved biological activities and reduced toxicity is another future direction.

Synthesis Methods

2-(Dimethylamino)ethyl 2-furoate can be synthesized by the reaction of furoic acid with dimethylaminoethanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained by simple distillation. The purity of 2-(Dimethylamino)ethyl 2-furoate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Dimethylamino)ethyl 2-furoate has been extensively used in scientific research due to its various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(Dimethylamino)ethyl 2-furoate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammation and immune response. 2-(Dimethylamino)ethyl 2-furoate has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-(Dimethylamino)ethyl 2-furoate has been shown to protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

properties

Product Name

2-(Dimethylamino)ethyl 2-furoate

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

2-(dimethylamino)ethyl furan-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-10(2)5-7-13-9(11)8-4-3-6-12-8/h3-4,6H,5,7H2,1-2H3

InChI Key

OVRDRDFVGLJLNB-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=CO1

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CO1

Origin of Product

United States

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